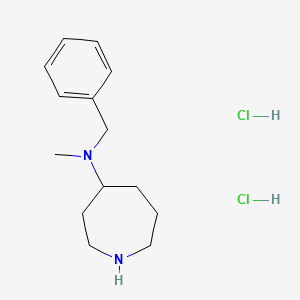

N-benzyl-N-methylazepan-4-amine dihydrochloride

Description

Properties

Molecular Formula |

C14H24Cl2N2 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

N-benzyl-N-methylazepan-4-amine;dihydrochloride |

InChI |

InChI=1S/C14H22N2.2ClH/c1-16(12-13-6-3-2-4-7-13)14-8-5-10-15-11-9-14;;/h2-4,6-7,14-15H,5,8-12H2,1H3;2*1H |

InChI Key |

NINLGYXXSXTJJA-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2CCCNCC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methylazepan-4-amine dihydrochloride typically involves the following steps:

Formation of Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of 1,6-diaminohexane under acidic conditions.

N-Benzylation: The azepane ring is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

N-Methylation: The N-benzylazepane is further methylated using methyl iodide or dimethyl sulfate in the presence of a base.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylazepan-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups.

Scientific Research Applications

N-benzyl-N-methylazepan-4-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-N-methylazepan-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs from Enamine Ltd ()

The following table compares N-benzyl-N-methylazepan-4-amine dihydrochloride with structurally related spirocyclic and substituted amine hydrochlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₃H₂₀ClNO₂ | 291.27 | 7-membered azepane ring; benzyl + methyl substituents |

| 6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride | C₁₂H₁₅BrClN | 288.62 | Spiro[3.3]heptane core; 4-bromophenyl substituent |

| 4-Methoxy-4-(2-methoxyethyl)piperidine hydrochloride | C₉H₂₀ClNO₂ | 209.72 | 6-membered piperidine ring; dual methoxy groups |

| 3-Oxa-9-azaspiro[5.5]undecane hydrochloride | Not explicitly stated | 288.62 (estimated) | Spiro[5.5]undecane core; oxygen and nitrogen in rings |

Key Observations :

- Ring Size and Flexibility : The target compound’s 7-membered azepane ring offers greater conformational flexibility compared to 6-membered piperidine (e.g., 4-methoxy-4-(2-methoxyethyl)piperidine) or rigid spirocyclic systems (e.g., spiro[3.3]heptane derivatives). This flexibility may influence binding interactions in biological systems .

- Molecular Weight : The target compound has a higher molecular weight (291.27 g/mol) compared to smaller analogs like the methoxy-substituted piperidine (209.72 g/mol), which may impact pharmacokinetic properties .

Comparison with Other Dihydrochloride Salts

Biogenic Amine Dihydrochlorides ()

Compounds such as putrescine dihydrochloride (C₄H₁₂Cl₂N₂, MW 161.07 g/mol) and cadaverine dihydrochloride (C₅H₁₄Cl₂N₂, MW 175.09 g/mol) are smaller, aliphatic amines used in food analysis. While they share the dihydrochloride salt form with the target compound, their lack of aromatic substituents and smaller molecular size limit structural similarity. These biogenic amines are primarily employed in analytical standards rather than synthetic applications .

Azoamidine Dihydrochloride Initiators ()

Azoamidine compounds like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride are water-soluble polymerization initiators. Despite sharing the dihydrochloride salt characteristic, their azo (-N=N-) functional groups and propionamidine backbones differ significantly from the target compound’s azepane structure. This divergence highlights the versatility of dihydrochloride salts in enabling solubility across diverse applications .

Physicochemical and Functional Implications

- Solubility : The dihydrochloride form enhances water solubility for all compared compounds, though bulkier substituents (e.g., benzyl, bromophenyl) may reduce solubility relative to smaller amines like putrescine .

- Synthetic Utility : Spirocyclic and azepane derivatives are valued in medicinal chemistry for their ability to mimic natural product scaffolds, whereas azoamidines are niche reagents in polymer chemistry .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-benzyl-N-methylazepan-4-amine dihydrochloride, and how are they experimentally determined?

- Answer : The compound’s molecular formula is C₁₃H₂₁N₂·2HCl (molecular weight: 275.22 g/mol) . Key properties include solubility in polar solvents (enhanced by the dihydrochloride salt form) and stability under controlled storage conditions (-20°C for long-term stability) . Characterization involves:

- NMR/IR spectroscopy : To confirm structure and functional groups.

- HPLC/UV-Vis : For purity assessment (λmax ~255 nm in related benzylamine derivatives) .

- Melting point analysis : Critical for verifying salt formation and purity.

Q. What synthetic strategies are employed to prepare this compound?

- Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Step 1 : Reacting azepan-4-amine with benzyl chloride derivatives under basic conditions to introduce the benzyl group.

- Step 2 : Methylation using methyl iodide or dimethyl sulfate, followed by salt formation with HCl .

- Key considerations : Hazard analysis for reagents (e.g., mutagenicity screening for intermediates, as seen in anomeric amide derivatives) and purification via column chromatography .

Q. How is the purity and identity of the compound validated in academic research?

- Answer :

- Chromatography : HPLC with UV detection (≥98% purity threshold) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺).

- Elemental analysis : Validate stoichiometry of the dihydrochloride salt .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Bond lengths/angles : Confirms the azepane ring conformation and benzyl group orientation.

- Hydrogen bonding networks : Critical for understanding solubility and stability in solid-state forms .

- Example workflow : Crystallize the compound in ethanol/water, collect data on a diffractometer, and refine using SHELX suites .

Q. What methodologies address contradictions in biological activity data for azepane derivatives?

- Answer :

- Dose-response studies : Differentiate intrinsic activity from solubility-limited effects (e.g., dihydrochloride salts improve aqueous solubility ).

- Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a confounding factor.

- Mutagenicity screening : Ames testing (as in ) identifies false positives from reactive intermediates .

Q. How can computational modeling guide the design of azepane-based ligands?

- Answer :

- DFT calculations : Predict electronic properties (e.g., charge distribution on the tertiary amine) .

- Molecular docking : Simulate interactions with target receptors (e.g., CNS targets for structurally related piperidine derivatives ).

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks early in development .

Handling and Safety Considerations

Q. What are the critical safety protocols for handling this compound?

- Answer :

- Ventilation : Use fume hoods due to potential amine volatility.

- PPE : Gloves, lab coats, and eye protection to prevent skin/eye contact.

- Storage : -20°C in airtight containers to prevent hygroscopic degradation .

- Risk mitigation : Reference hazard assessments from analogous compounds (e.g., mutagenicity data in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.